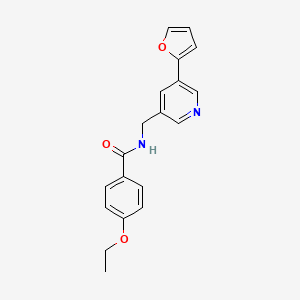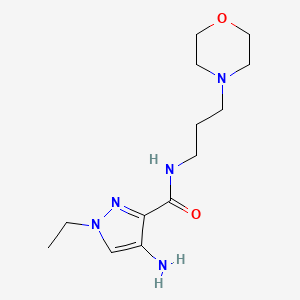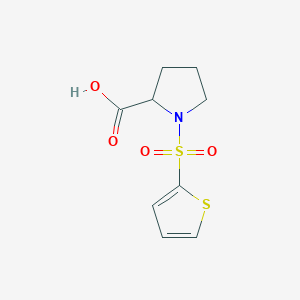
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide, while not directly found in the literature, is structurally related to a broad class of compounds that have been synthesized and studied for various applications. For example, the synthesis of similar compounds, such as those involving pyrrolidinyl and benzamide groups, has been explored for their potential use as antidiarrhoeal agents and in the development of novel pharmaceuticals (Habernickel, 2002). These compounds have shown affinity for specific receptors and have been synthesized through detailed chemical processes involving amines and other key intermediates.
Crystal Structure Analysis
Crystal structure analysis and Hirshfeld surface analysis are common techniques applied to similar compounds, providing insights into their molecular configurations and interactions (Artheswari, Maheshwaran, & Gautham, 2019). Such analyses are crucial for understanding the physical and chemical properties of these compounds, which is essential for their potential application in drug design and development.
Biological Activity Prediction
The biological activity of similar compounds has been predicted using various methods, including PASS prediction for synthesized compounds. This approach helps in identifying potential therapeutic uses based on the biological activity profiles (Kharchenko, Detistov, & Orlov, 2008). Such predictions are valuable in the early stages of drug discovery, guiding further experimental investigations.
Chemical Synthesis and Applications
The efficient synthesis of heterobifunctional coupling agents, which can be crucial for chemoselective conjugation in bioconjugation chemistry, illustrates the application of similar compounds in creating functional biomolecules. This synthesis process highlights the role of such compounds in developing tools for biological research and therapeutic agent design (Reddy et al., 2005).
Anticancer Activity Studies
Research into the anticancer activity of related compounds, such as Pt(II) pyridinium amidate complexes, underscores the potential of these chemicals in oncology. These studies involve the synthesis of complexes and their evaluation against various cancer cell lines, contributing to the development of new anticancer agents (Muller et al., 2016).
Propriétés
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-11-14(12-21(17)16-7-8-16)19-18(23)13-3-5-15(6-4-13)20-9-1-2-10-20/h1-6,9-10,14,16H,7-8,11-12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQYUXQGGMTACK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)
![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)


![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)
![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)

